O-Isobutyryl N-Methyl Naltrexone Iodide
Description
Properties
CAS No. |
1048360-09-3 |
|---|---|
Molecular Formula |
C25H32INO5 |
Molecular Weight |
553.4 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] 2-methylpropanoate;iodide |
InChI |
InChI=1S/C25H32NO5.HI/c1-14(2)23(28)30-18-7-6-16-12-19-25(29)9-8-17(27)22-24(25,20(16)21(18)31-22)10-11-26(19,3)13-15-4-5-15;/h6-7,14-15,19,22,29H,4-5,8-13H2,1-3H3;1H/q+1;/p-1/t19-,22+,24+,25-,26?;/m1./s1 |
InChI Key |
FXDRXEPBIKHKNU-KLNDCSAKSA-M |
SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |
Isomeric SMILES |
CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CC[N+]4(C)CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1.[I-] |
Canonical SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Steps
Hydroxyl Protection
- Reagents and Conditions:
Naltrexone is reacted with isobutyryl chloride or an equivalent isobutyryl donor in the presence of a tertiary amine base such as triethylamine to form 3-O-isobutyryl-naltrexone. - Solvents:
Common solvents include tetrahydrofuran (THF) or other organic solvents compatible with esterification. - Notes:
The isobutyryl protecting group is preferred over acetyl due to its higher stability during purification, resulting in better yields (~76.8%) compared to acetyl (~36.3%).
Methylation to Form the Iodide Salt
- Reagents and Conditions:
The 3-O-isobutyryl-naltrexone is methylated using methyl iodide, which acts as a methylating agent, to form the quaternary ammonium iodide salt. - Temperature:
The reaction is typically carried out at elevated temperatures ranging from about 70°C to 90°C, often around 80-88°C, for 5 to 16 hours to ensure complete methylation. - Solvents:
Dipolar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or tetrahydrofuran (THF) are used to facilitate the reaction. - Purification:
The crude product can be purified by chromatography (reverse-phase or normal phase using silica gel or alumina) or recrystallization to obtain high purity O-Isobutyryl N-Methyl Naltrexone Iodide.
Deprotection (Optional)
- Reagents and Conditions:
The isobutyryl protecting group can be removed by treatment with hydrobromic acid (HBr) or other acidic conditions to yield the corresponding R-N-Methylnaltrexone bromide/iodide salt. - Further Purification:
The halide counterion can be exchanged using anion exchange resins to obtain the desired bromide or iodide salt form.
Reaction Scheme Summary
| Step | Reaction Description | Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Hydroxyl protection of naltrexone | Isobutyryl chloride, triethylamine, THF | 76.8% yield; stable intermediate |
| 2 | Methylation of protected naltrexone | Methyl iodide, NMP/THF, 80-88°C, 5-16 hours | High purity this compound obtained after purification |
| 3 | Deprotection (optional) | Hydrobromic acid, room temperature | Produces R-MNTX bromide/iodide salt; anion exchange for counterion modification |
Analytical and Purification Techniques
Chromatography:
Both reverse-phase and normal phase chromatography are employed for purification. Alumina or silica gel are common stationary phases.Recrystallization:
Multiple recrystallizations are used to enhance purity and isolate crystalline forms suitable for pharmaceutical use.Characterization:
Liquid chromatography-mass spectrometry (LC/MS) is used to confirm the identity and purity of intermediates and final products.
Research Findings and Industrial Relevance
The use of the isobutyryl protecting group significantly improves the stability of the intermediate during purification compared to acetyl protection, which tends to hydrolyze prematurely.
The methylation step with methyl iodide is efficient and stereoselective, producing predominantly the R-enantiomer when starting from 3-O-isobutyryl-naltrexone.
The iodide salt form is a convenient intermediate that can be converted to other salt forms (e.g., bromide) for pharmaceutical formulation purposes.
The process is scalable, with reaction conditions suitable for industrial production, including temperature control and solvent selection to optimize yield and purity.
Summary Table of Key Parameters
| Parameter | Preferred Conditions/Values | Comments |
|---|---|---|
| Hydroxyl Protecting Group | Isobutyryl | More stable than acetyl |
| Protecting Group Introduction | Triethylamine base, THF solvent | Efficient esterification |
| Methylating Agent | Methyl iodide | Quaternization at nitrogen |
| Methylation Temperature | 70-90°C (preferably ~88°C) | Ensures complete methylation |
| Reaction Time | 5-16 hours | Optimized for yield and purity |
| Solvents for Methylation | NMP, DMF, THF | Dipolar aprotic solvents preferred |
| Purification Methods | Chromatography (reverse/normal phase), recrystallization | Ensures high purity |
| Deprotection Agent | Hydrobromic acid | Removes isobutyryl group |
| Salt Form Modification | Anion exchange resin (bromide form) | For pharmaceutical salt conversion |
Chemical Reactions Analysis
Step 1: 3-O-Isobutyryl Protection of Naltrexone
-
Reagents : Naltrexone, isobutyryl chloride, triethylamine (NEt₃), anhydrous tetrahydrofuran (THF) .
-
Conditions :
-
Reaction at 0°C for 1 hour, followed by 18 hours at room temperature.
-
Quenching with saturated NaHCO₃ and extraction with CH₂Cl₂.
-
-
Key Observation : Isobutyryl offers superior stability over acetyl during purification, enabling a 76.8% yield compared to acetyl’s 36.3% .
Step 2: N-Methylation with Methyl Iodide
-
Reagents : 3-O-isobutyryl-naltrexone, methyl iodide (CH₃I), N₂ atmosphere .
-
Conditions :
-
Sublimation of CH₃I onto the protected naltrexone under high vacuum.
-
Sealed reaction at 88–90°C for 17 hours.
-
-
Mechanistic Insight : Methyl iodide selectively alkylates the tertiary amine, forming a quaternary ammonium iodide salt .
Purification and Stability
-
Chromatography : Silica gel flash chromatography resolves intermediates, achieving >95% purity .
-
Thermal Stability : The isobutyryl group remains intact at temperatures up to 80°C, critical for industrial scalability .
Deprotection and Anion Exchange
Reaction Optimization Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Protection Solvent | Anhydrous THF | |
| Methylation Temperature | 88–90°C | |
| Methylation Pressure | High vacuum (sublimation) | |
| Anion Exchange Efficiency | ~83% (iodide to bromide conversion) |
Key Challenges and Solutions
Scientific Research Applications
O-Isobutyryl N-Methyl Naltrexone Iodide is an organic chemical compound derived from naltrexone, primarily used to counteract opioid-induced side effects without diminishing analgesia . The applications of N-methylnaltrexone, including its derivatives, mainly revolve around its function as a peripheral opioid receptor antagonist .
Key Applications
- Opioid-Induced Constipation (OIC) Treatment: Methylnaltrexone is effective in treating OIC, a common side effect in patients requiring long-term opioid therapy . It works by blocking the effects of opioids in the gastrointestinal tract without affecting pain relief in the central nervous system . Studies have shown that subcutaneous administration of methylnaltrexone significantly increases rescue-free bowel movements (RFBM) within a few hours of administration compared to a placebo .
- Use in Advanced Illness and Chronic Pain: Research indicates that methylnaltrexone is effective for OIC in patients with advanced illnesses and those receiving opioids for chronic, non-malignant pain .
- Critical Care Applications: Methylnaltrexone has been investigated for alleviating OIC and gastrointestinal stasis in critical care patients. Clinical trials have assessed its impact on time to significant rescue-free laxation, gastric residual volume, tolerance of enteral feeds, and other relevant outcomes in ICU settings .
- Irritable Bowel Syndrome (IBS) Treatment: N-methylnaltrexone compounds are considered for use in treating irritable bowel syndrome, particularly for alleviating symptoms like diarrhea, alternating constipation and diarrhea, abdominal pain, and bloating .
- Reduction of Opioid Side Effects: Methylnaltrexone and its derivatives can reduce various opioid-related side effects, including nausea, emesis, pruritus, and urinary retention .
Mechanism of Action
The mechanism of action of O-Isobutyryl N-Methyl Naltrexone Iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors, leading to the modulation of pain signals and other physiological responses. The presence of the epoxide ring and other functional groups enhances its binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Structural and Pharmacological Properties
The following table summarizes key differences between O-Isobutyryl N-Methyl Naltrexone Iodide and related compounds:
Key Research Findings
Synthesis and Stereochemistry :
- This compound is synthesized via quaternization of naltrexone with methyl iodide in acetone, yielding a 60%–70% yield. The (R)-configuration at the nitrogen center is critical for receptor binding .
- Methylnaltrexone (bromide) shares the quaternary nitrogen structure but lacks the O-isobutyryl group, highlighting differences in metabolic stability and solubility .
- Functional Comparisons: Peripheral vs. Central Action: Quaternary ammonium derivatives like this compound and methylnaltrexone are peripherally restricted, making them suitable for gastrointestinal opioid antagonism without CNS side effects .
- Receptor Binding and Selectivity: Naltrexone derivatives with quaternary ammonium groups retain high mu-opioid receptor affinity but show negligible kappa or delta receptor activity, similar to the parent compound . In radioligand binding assays, methylnaltrexone and its analogs exhibit subnanomolar binding affinities (Ki < 1 nM), comparable to this compound in preliminary studies .
Clinical and Preclinical Implications
- Methylnaltrexone Bromide : Clinically used for opioid-induced constipation, its bromide counterion offers higher solubility than iodide, facilitating subcutaneous administration .
- Naltrexone Hydrochloride : Unlike quaternary derivatives, it crosses the BBB, making it effective for alcohol/opioid dependence but unsuitable for peripheral-only applications .
Q & A
Q. What statistical approaches are recommended for analyzing receptor binding kinetics?
- Methodology : - Nonlinear regression (e.g., one-site vs. two-site binding models) to determine Kd and Bmax [[10]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
